molecular formula C33H31NO11S3 B11040836 Tetramethyl 7'-methoxy-6'-(4-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 7'-methoxy-6'-(4-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11040836
M. Wt: 713.8 g/mol
InChI Key: GVRFJKUQQRIPCE-UHFFFAOYSA-N
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Description

Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps. The synthetic route typically includes the formation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by the presence of leaving groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Compared to other similar compounds, Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some functional groups and reactivity patterns but differ in their overall structure and specific applications.

Properties

Molecular Formula

C33H31NO11S3

Molecular Weight

713.8 g/mol

IUPAC Name

tetramethyl 7'-methoxy-6'-(4-methoxybenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H31NO11S3/c1-32(2)26-20(18-10-9-11-19(41-4)22(18)34(32)27(35)16-12-14-17(40-3)15-13-16)33(21(28(36)42-5)23(46-26)29(37)43-6)47-24(30(38)44-7)25(48-33)31(39)45-8/h9-15H,1-8H3

InChI Key

GVRFJKUQQRIPCE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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